2-(Bromomethyl)nicotinic acid 2-(Bromomethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434283
InChI: InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11)
SMILES:
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

2-(Bromomethyl)nicotinic acid

CAS No.:

Cat. No.: VC17434283

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)nicotinic acid -

Specification

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 2-(bromomethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11)
Standard InChI Key AWJOCUAGGGHSMS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)CBr)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Bromomethyl)nicotinic acid features a pyridine ring system with a carboxylic acid group at position 3 and a bromomethyl (–CH2_2Br) substituent at position 2 (Figure 1). The bromine atom introduces significant electrophilicity at the methyl group, making it a reactive site for alkylation or cross-coupling reactions. The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, which is critical for pharmacokinetic optimization in drug design.

Key physicochemical properties:

  • Molecular Formula: C7H6BrNO2\text{C}_7\text{H}_6\text{BrNO}_2

  • Molecular Weight: 216.032 g/mol

  • LogP: Estimated at 1.2–1.5 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors: 4 (carboxylic acid O, pyridine N, two ester O)

The compound’s bromomethyl group confers a distinct reactivity profile compared to non-halogenated nicotinic acid derivatives. For instance, the electronegative bromine atom stabilizes adjacent carbocations, enabling facile nucleophilic displacements—a property leveraged in synthetic applications.

Synthetic Methodologies

Direct Bromination of Nicotinic Acid Derivatives

A common route involves the bromination of 2-methylnicotinic acid using reagents such as N\text{N}-bromosuccinimide (NBS) or PBr3\text{PBr}_3. For example, reaction with NBS in carbon tetrachloride under radical initiation conditions selectively substitutes the methyl group at the 2-position.

2-Methylnicotinic acid+NBSCCl4,Δ2-(Bromomethyl)nicotinic acid+Succinimide\text{2-Methylnicotinic acid} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{2-(Bromomethyl)nicotinic acid} + \text{Succinimide}

Yields typically range from 60% to 75%, with purity exceeding 95% after recrystallization .

Esterification and Subsequent Modifications

Ethyl 2-(bromomethyl)nicotinate hydrobromide (CAS 24737-70-0), a closely related ester derivative, is synthesized via bromination of ethyl 2-methylnicotinate followed by hydrobromic acid treatment . Hydrolysis of this ester under basic conditions yields the free carboxylic acid:

Ethyl 2-(bromomethyl)nicotinate+NaOH2-(Bromomethyl)nicotinic acid+Ethanol\text{Ethyl 2-(bromomethyl)nicotinate} + \text{NaOH} \rightarrow \text{2-(Bromomethyl)nicotinic acid} + \text{Ethanol}

This two-step approach avoids direct handling of gaseous HBr\text{HBr}, enhancing safety in laboratory settings .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The bromomethyl group serves as a versatile handle for constructing carbon–heteroatom bonds. For example, in the synthesis of kinase inhibitors, 2-(bromomethyl)nicotinic acid reacts with amine-containing scaffolds to form covalent adducts that modulate enzymatic activity. Recent studies highlight its use in preparing:

  • Anticancer agents: Alkylation of histone deacetylase (HDAC) inhibitors to enhance cellular permeability.

  • Antiviral compounds: Coupling with nucleoside analogues to improve metabolic stability.

Prodrug Development

Ester derivatives, such as ethyl 2-(bromomethyl)nicotinate hydrobromide, act as prodrugs by masking the carboxylic acid group. This modification improves oral bioavailability, with enzymatic hydrolysis in vivo regenerating the active acid form .

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesApplications
Nicotinic acidPyridine-3-carboxylic acidLacks bromomethyl group; natural vitaminNAD/NADP synthesis; lipid metabolism
2-Chloronicotinic acidCl substituent at position 2Less reactive than Br analogueIntermediate in herbicide synthesis
Ethyl nicotinateEthyl ester of nicotinic acidImproved lipophilicityProdrug formulations

The bromine atom in 2-(bromomethyl)nicotinic acid enhances electrophilicity compared to chlorine or methyl substituents, enabling faster reaction kinetics in SN2 displacements.

Future Research Directions

  • Green Synthesis: Exploring catalytic bromination methods to reduce reliance on stoichiometric NBS\text{NBS}.

  • Targeted Drug Delivery: Conjugating the bromomethyl group to antibody-drug conjugates (ADCs) for site-specific alkylation.

  • Computational Modeling: Predicting reactivity patterns using density functional theory (DFT) to optimize synthetic routes .

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